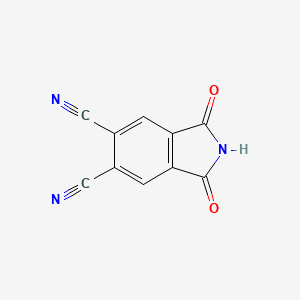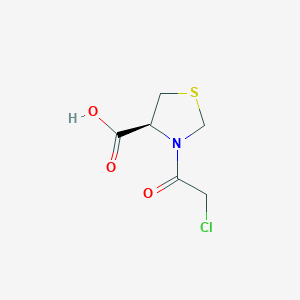
(4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid is a chemical compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chloroacetyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction proceeds under mild conditions, forming the desired thiazolidine derivative efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects. The thiazolidine ring structure also contributes to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in diabetes treatment.
Thiazolidine-4-carboxylic acid: Lacks the chloroacetyl group but shares similar structural features.
3-(Chloroacetyl)-1,3-thiazolidine: Similar structure but without the carboxylic acid group.
Uniqueness
(4S)-3-(Chloroacetyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the chloroacetyl and carboxylic acid groups. This combination enhances its reactivity and versatility in various chemical reactions and applications. The stereochemistry (4S) also plays a crucial role in its biological activity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
71705-76-5 |
|---|---|
Molekularformel |
C6H8ClNO3S |
Molekulargewicht |
209.65 g/mol |
IUPAC-Name |
(4S)-3-(2-chloroacetyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3S/c7-1-5(9)8-3-12-2-4(8)6(10)11/h4H,1-3H2,(H,10,11)/t4-/m1/s1 |
InChI-Schlüssel |
IQUNAOSVGUETJE-SCSAIBSYSA-N |
Isomerische SMILES |
C1[C@@H](N(CS1)C(=O)CCl)C(=O)O |
Kanonische SMILES |
C1C(N(CS1)C(=O)CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




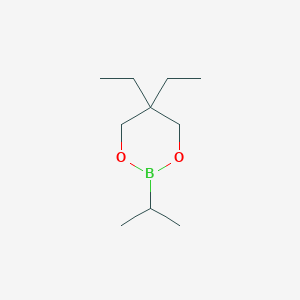
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
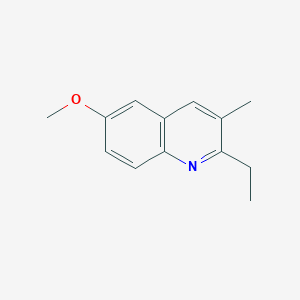


![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
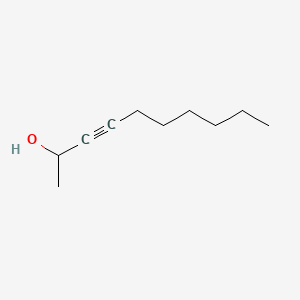
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
